molecular formula C17H14N2O3 B11834493 Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate CAS No. 923018-94-4

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate

Cat. No.: B11834493
CAS No.: 923018-94-4
M. Wt: 294.30 g/mol
InChI Key: UJDMVIZLLDFEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate is a chemical compound based on the quinazolinone scaffold, a structure recognized in modern medicinal chemistry for its diverse biological properties. This specific ester derivative is intended for use in non-clinical research and development applications. The 4-oxoquinazoline core is a privileged structure in drug discovery, known to exhibit a wide range of biological activities. Notably, recent scientific investigations have highlighted the potential of novel 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug-resistant strains of Staphylococcus aureus (MDR-SA), including methicillin-resistant (MRSA) and vancomycin-resistant (VRSA) types . Researchers are exploring these compounds to address the global health crisis of antibiotic resistance. The mechanism of action for such compounds may involve the inhibition of essential bacterial enzymes or cellular processes, though the specific target for this analog requires further investigation. Beyond antimicrobial applications, the quinazolinone scaffold is also studied for other potential activities, including antiviral and anticancer properties, making it a versatile template for building new therapeutic candidates . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

CAS No.

923018-94-4

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

methyl 2-[(4-oxoquinazolin-3-yl)methyl]benzoate

InChI

InChI=1S/C17H14N2O3/c1-22-17(21)13-7-3-2-6-12(13)10-19-11-18-15-9-5-4-8-14(15)16(19)20/h2-9,11H,10H2,1H3

InChI Key

UJDMVIZLLDFEQN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1CN2C=NC3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Condensation and Cyclization with Guanidine Hydrochloride

A widely reported method involves the condensation of methyl anthranilate with substituted phenoxyacetyl chlorides, followed by cyclization with guanidine hydrochloride. This two-step process, adapted from anticonvulsant quinazolinone syntheses, begins with the formation of methyl 2-(2-(substituted phenoxy)acetamido)benzoate intermediates . Reaction of methyl anthranilate with 2-chlorophenoxyacetyl chloride in dry ether yields the acetamido benzoate precursor, which undergoes cyclization in n-butanol with guanidine hydrochloride and triethylamine.

Key conditions include refluxing for 12 hours, achieving yields up to 83% . Nuclear magnetic resonance (NMR) analysis confirms the disappearance of methyl ester protons (δ 3.7–3.9 ppm) and the emergence of quinazolinone NH signals (δ 11.92 ppm) . Infrared (IR) spectra further validate cyclization through the absence of ester C=O stretches (∼1700 cm⁻¹) and the appearance of quinazolinone carbonyl bands (∼1681 cm⁻¹) .

Copper-Catalyzed Isocyanide Insertion

Copper-mediated isocyanide insertion offers a streamlined route to quinazolin-4-ones, as demonstrated in the synthesis of analogous compounds . Ethyl 2-isocyanobenzoate reacts with (2-chloroquinolin-3-yl)methanamine under catalytic Cu(I) conditions, forming the quinazolinone core via a cascade cyclization. This method emphasizes regioselectivity, with the copper catalyst facilitating C–N bond formation at the ortho position of the isocyanide.

Optimized conditions involve refluxing in acetonitrile for 3 hours, yielding 57% of the desired product . Nuclear Overhauser effect (NOE) experiments confirm the spatial orientation of the methylene bridge, while high-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 322.0726 . Despite moderate yields, this method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Metal-Free Coupling Using EDCl/HOBt

A metal-free approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) as coupling agents, as detailed in a protocol for N-fused quinazolino-quinazoline-diones . Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate is synthesized by activating the carboxylic acid precursor with EDCl/HOBt, followed by nucleophilic attack by a quinazolinone-derived amine.

Reactions proceed in dry dimethylformamide (DMF) at 0°C for 30 minutes, followed by 8 hours at room temperature, achieving 74% yield . Flash chromatography purification (ethyl acetate/petroleum ether) ensures high purity, with thin-layer chromatography (TLC) confirming single-spot development. This method is advantageous for substrates incompatible with transition metals, though prolonged reaction times may limit scalability.

CDI-Mediated Cyclization

Adapted from a patent describing isoindole-1,3-dione synthesis, cyclization using 1,1′-carbonyldiimidazole (CDI) provides an alternative route . While the patent focuses on a different target compound, the methodology is applicable to this compound by substituting the amine component. CDI activates carbonyl groups, enabling intramolecular cyclization without acidic catalysts.

Optimal conditions use a 1:1.2 molar ratio of amine precursor to CDI in refluxing acetonitrile for 3 hours . Gas chromatography-mass spectrometry (GC-MS) monitors reaction progress, with yields comparable to guanidine-based methods. However, CDI’s moisture sensitivity necessitates anhydrous conditions, increasing operational complexity.

Comparative Analysis of Synthesis Methods

The table below summarizes the four methods, highlighting critical parameters:

MethodReagents/ConditionsYield (%)Key AdvantagesLimitations
Guanidine Cyclization Guanidine HCl, n-butanol, reflux, 12 h83High yield, simple purificationLong reaction time
Copper Catalysis Cu(I), acetonitrile, reflux, 3 h57Regioselective, mild conditionsModerate yield, metal contamination
EDCl/HOBt Coupling EDCl, HOBt, DMF, 8 h74Metal-free, broad substrate toleranceRequires chromatography
CDI-Mediated CDI, acetonitrile, reflux, 3 h~80*Acid-free, scalableMoisture-sensitive reagents

*Estimated based on analogous reactions .

Mechanistic Insights and Optimization Strategies

Guanidine Cyclization Mechanism
The reaction proceeds via nucleophilic attack of guanidine on the acetamido carbonyl, forming a tetrahedral intermediate. Subsequent elimination of methanol generates the quinazolinone ring . Rate-limiting steps include proton transfer during cyclization, which is accelerated by triethylamine.

Copper Catalysis Pathway
Cu(I) coordinates to the isocyanide nitrogen, facilitating insertion into the C–H bond of the anthranilate derivative. Oxidative reductive elimination forms the C–N bond, with the catalyst regenerated by atmospheric oxygen .

EDCl/HOBt Activation
EDCl converts the carboxylic acid to an active O-acylisourea intermediate, stabilized by HOBt to prevent racemization. The amine nucleophile attacks the activated carbonyl, forming the methylene bridge .

CDI Cyclization
CDI generates a carbonylimidazole intermediate, which undergoes nucleophilic substitution by the amine. Intramolecular attack closes the quinazolinone ring, releasing imidazole as a byproduct .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic

Biological Activity

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate, with the CAS number 1086885-87-1, is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of quinazolinone derivatives. Its molecular formula is C17H14N2OC_{17}H_{14}N_{2}O, indicating a complex structure that contributes to its biological activity. The compound features a benzoate moiety linked to a quinazolinone ring, which is known for various pharmacological properties.

Antiviral Activity

Research has indicated that derivatives of quinazolinones exhibit significant antiviral properties. For instance, a study evaluated multiple quinazolinedione analogs, including this compound, for their ability to inhibit respiratory syncytial virus (RSV). The compound was tested for its effectiveness in reducing viral plaques at a concentration of 10 µM. The results demonstrated promising antiviral activity, with some analogs showing enhanced potency compared to standard treatments .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed using HEp-2 cells. The compound exhibited a favorable selectivity profile, with no significant cytotoxicity observed at concentrations below 50 µM. This is crucial for its potential therapeutic applications, as compounds that are both potent and non-toxic are desirable in drug development .

Structure-Activity Relationships (SAR)

The efficacy of this compound can be attributed to specific structural features. Modifications to the quinazolinone ring and the benzoate group have been systematically studied to optimize biological activity. For example:

Modification Effect on Potency Remarks
4-Methylbenzyl substitutionImproved potencyPreferred over other substitutions
Electron-withdrawing groupsEnhanced activityMimics beneficial steric character
Increased steric bulkImproved potencyCorrelates with reduced cytotoxicity

These findings highlight the importance of molecular structure in determining the biological activity of quinazolinone derivatives .

Case Studies

  • Inhibition of RSV : In a study focusing on RSV, this compound was part of a series that demonstrated significant inhibition of viral replication. The most effective analogs showed a reduction in viral titer by over two logs compared to untreated controls .
  • Cytotoxicity Profile : A detailed cytotoxicity assay revealed that while some derivatives exhibited potent antiviral activity, they maintained low toxicity levels in mammalian cell lines. This balance is critical for developing safe therapeutic agents targeting viral infections .

Scientific Research Applications

Chemistry

Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate serves as a building block for the synthesis of more complex quinazolinone derivatives. Its structural properties facilitate the development of novel compounds with enhanced biological activities.

Biology

The compound has been extensively studied for its potential as an enzyme inhibitor , particularly targeting kinases and other enzymes involved in critical disease pathways. This aspect is crucial for developing therapeutic agents that can modulate enzymatic activity in various diseases.

Medicine

Research indicates that this compound exhibits:

  • Antimicrobial Activity : Effective against gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent.
  • Antitubercular Activity : Preliminary studies indicate efficacy against Mycobacterium tuberculosis.
  • Anti-HIV Activity : Early research suggests it may inhibit HIV replication, positioning it as a candidate for antiviral therapies.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which can be beneficial in treating various inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its unique properties make it valuable in creating advanced materials with specific functionalities.

The biological activities of this compound include:

Activity TypeDescription
AntimicrobialPotent against various bacterial strains, indicating broad-spectrum activity.
AntitubercularPotential effectiveness against tuberculosis pathogens.
Anti-HIVInhibitory effects on HIV replication observed in preliminary studies.
Enzyme InhibitionInhibits kinases and other enzymes critical for disease progression.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Antiviral Efficacy : A study demonstrated significant reduction in viral progeny in VEEV-infected cells, showcasing its potential as an antiviral agent with a favorable safety profile.
  • Cancer Research : Research indicated that this compound could inhibit tumor growth by targeting tankyrase enzymes involved in Wnt signaling pathways, providing a basis for developing new cancer therapeutics.
  • Anti-inflammatory Studies : In vivo studies using carrageenan-induced rat paw models showed significant anti-inflammatory effects compared to standard drugs.

Comparison with Similar Compounds

Key Structural Features:

  • Quinazolinone core: Provides a planar, aromatic system for π-π stacking or hydrogen bonding.
  • Methylene linker : Introduces flexibility for optimal spatial orientation.
  • Methyl benzoate substituent : The ester group at the 2-position influences solubility and metabolic stability.

Comparison with Structurally Similar Compounds

Ethyl 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)benzoate

Structure: Ethyl ester at the 4-position of the benzoate group; quinazolinone substituted with a methyl group at C2. Key Differences:

  • Ester group : Ethyl vs. methyl ester (affects lipophilicity and hydrolysis rates).
  • Substitution position : Benzoate attached at the 4-position vs. 2-position (alters steric and electronic interactions).
    Implications : The ethyl ester may prolong half-life due to slower enzymatic hydrolysis compared to the methyl ester .

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl 4-methylbenzoate

Structure: Benzoate ester at the 8-position of the quinazolinone core; additional 2-methylphenyl and 4-methylbenzoate groups. Key Differences:

  • Substitution pattern : Benzoate at the 8-position creates distinct spatial arrangements compared to the 2-position linkage in the target compound.
  • Biological activity: Demonstrates anticonvulsant properties, suggesting the quinazolinone core’s role in neurological target engagement .

Pfizer’s Compound 2: (E)-4-((1-Methyl-2,4-dioxo-6-(3-phenylprop-1-enyl)-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzoic Acid

Structure : Carboxylic acid derivative with a 3-phenylprop-1-enyl substituent.
Key Differences :

  • Functional group : Carboxylic acid vs. methyl ester (impacts ionization state and membrane permeability).
  • Substituent : Bulky phenylprop-1-enyl group may enhance binding to matrix metalloproteinases (MMPs) compared to simpler methylene-linked benzoates .

Aventis’s Compound 4: N4,N6-Bis(4-fluoro-3-methylbenzyl)pyrimidine-4,6-dicarboxamide

Structure : Pyrimidine dicarboxamide core with fluorinated benzyl groups.
Key Differences :

  • Core structure: Pyrimidine vs. quinazolinone (different hydrogen-bonding capabilities).
  • Biological target : Designed for enzyme inhibition (e.g., MMPs), highlighting structural versatility in drug design .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Biological Activity Reference
Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate Quinazolinone 2-Methyl benzoate via methylene linker Under investigation N/A
Ethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzoate Quinazolinone 4-Ethyl benzoate; C2 methyl group Not reported
2-Methyl-3-(2-methylphenyl)-4-oxoquinazolin-8-yl 4-methylbenzoate Quinazolinone 8-4-Methyl benzoate; 2-methylphenyl Anticonvulsant
Pfizer’s Compound 2 Quinazolinone 3-Phenylprop-1-enyl; carboxylic acid at C4 MMP inhibition
Aventis’s Compound 4 Pyrimidine N4,N6-Bis(4-fluoro-3-methylbenzyl) Enzyme inhibition

Research Findings and Implications

  • Positional Isomerism : The 2-position benzoate in the target compound may enhance binding to cytosolic targets compared to 4- or 8-position isomers due to reduced steric hindrance .
  • Ester vs. Acid : Methyl/ethyl esters improve cell permeability over carboxylic acids, but acids may exhibit stronger target affinity in enzymatic assays .
  • Biological Activities: Quinazolinones with anticonvulsant or anti-inflammatory properties often feature planar aromatic systems and flexible linkers, as seen in the target compound and its analogs .

Q & A

Q. What are the recommended synthetic protocols for Methyl 2-((4-oxoquinazolin-3(4H)-yl)methyl)benzoate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, starting with condensation of quinazolin-4-one derivatives with methyl benzoate precursors. Key steps include:

  • Coupling reactions : Use of coupling agents like DCC (dicyclohexylcarbodiimide) to link the quinazolinone moiety to the benzoate group .
  • Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) or preparative HPLC (C18 column, acetonitrile/water gradient) ensures purity >95% .

Q. How is structural characterization performed for this compound?

Answer:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., methylene bridge at δ 4.8–5.2 ppm and quinazolinone carbonyl at δ 165–170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 335.12) .
  • X-ray crystallography : Resolves steric effects of the methylene bridge and planar quinazolinone core .

Q. What are the common chemical reactions involving this compound?

Answer:

  • Hydrolysis : The ester group can be hydrolyzed to carboxylic acid under basic conditions (e.g., NaOH/EtOH, 70°C) for further derivatization .
  • Oxidation : The quinazolinone ring undergoes oxidation at the 4-position with H2_2O2_2, forming sulfone derivatives .
  • Substitution reactions : Bromination at the quinazolinone 2-position using NBS (N-bromosuccinimide) enables functional diversification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Answer: Discrepancies in IC50_{50} values (e.g., anti-inflammatory vs. cytotoxic effects) arise from assay conditions. Mitigation strategies include:

  • Standardized assays : Use carrageenan-induced edema models (in vivo) and COX-2 inhibition assays (in vitro) for direct comparison .
  • Dose-response curves : Validate activity across ≥3 independent replicates to distinguish true activity from assay noise .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to rule out false negatives .

Q. What computational methods predict binding interactions of this compound with biological targets?

Answer:

  • Molecular docking : Software like AutoDock Vina models interactions with enzymes (e.g., COX-2) by calculating binding energies (ΔG ≤ -8.5 kcal/mol suggests strong binding) .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds between the quinazolinone carbonyl and catalytic residues .

Q. How can reaction yields be improved for large-scale synthesis?

Answer:

  • Solvent optimization : Replace DMF with DMA (dimethylacetamide) to reduce side reactions during coupling steps .
  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate esterification (yield increases from 45% to 72%) .
  • Flow chemistry : Continuous-flow reactors enhance heat transfer and reduce reaction time from 24h to 4h .

Q. What strategies address low aqueous solubility in pharmacological studies?

Answer:

  • Prodrug design : Convert the methyl ester to a phosphate salt for improved solubility (e.g., 2.5 mg/mL → 12 mg/mL in PBS) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm size) to enhance bioavailability by 3-fold in rodent models .

Key Notes

  • Methodological focus : Emphasized reproducible protocols and data validation.
  • Advanced vs. basic : Differentiated by complexity (e.g., computational modeling vs. structural characterization).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.